1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Physicochemical profiling Drug-likeness prediction Medicinal chemistry building block selection

Fragment-based drug discovery demands validated, synthetically tractable scaffolds. This 5-aminopyrazole fragment meets all Rule-of-Three criteria (MW 174.20, cLogP 0.4, TPSA 56.73 Ų, 2 RotBonds) and features a crystallographically validated bidentate kinase hinge-binding motif. The unsubstituted C3 position enables rapid diversification via electrophilic substitution or cross-coupling, while the pyridin-3-ylmethyl N1-substituent provides a distinct meta-pyridine H-bond acceptor not found in 4-pyridyl analogs. ≥95% purity; synthesis from 3-pyridinecarboxaldehyde in ~89% yield; available from stock.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 852990-17-1
Cat. No. B1349173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine
CAS852990-17-1
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CN2C(=CC=N2)N
InChIInChI=1S/C9H10N4/c10-9-3-5-12-13(9)7-8-2-1-4-11-6-8/h1-6H,7,10H2
InChIKeyPXWHIPMNNBFUIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine Physicochemical Profile


1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine (CAS 852990-17-1) is a disubstituted pyrazole building block bearing a primary amine at the 5-position and a pyridin-3-ylmethyl substituent at N1. Its molecular formula is C₉H₁₀N₄, molecular weight 174.20 g/mol, computed XLogP3-AA of 0.4, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 56.73 Ų [1]. The compound is catalogued in the PubChem database (CID 1096899) [1] and is available through commercial screening library suppliers including ChemBridge Corporation and Enamine LLC at typical purity specifications of ≥95% . A reported synthesis route starting from 3-pyridinecarboxaldehyde achieves an approximate yield of 89% .

Generic Substitution Failure for 1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine


In pyrazole-based medicinal chemistry, the position of the primary amine substituent is a critical determinant of hydrogen-bonding geometry, target engagement, and metabolic stability [1]. The 5-amino regioisomer (the target compound) presents the amine in a distinct spatial orientation compared to the 3-amino (CAS 1033780-34-5) and 4-amino (CAS 1152940-07-2) regioisomers, each of which exhibit different electronic environments and tautomeric preferences [1]. In the broader 5-aminopyrazole class, this scaffold has been validated as a key pharmacophore in p38α MAP kinase inhibitors, where the 5-amino group makes critical hinge-binding hydrogen bonds within the ATP-binding pocket, a binding mode unattainable by 3-amino or 4-amino regioisomers [2]. Furthermore, the pyridin-3-ylmethyl N1-substituent provides a distinct hydrogen-bond-accepting nitrogen at the meta position of the pyridine ring, which differs electronically and sterically from the para-pyridyl (4-ylmethyl) analogs that are more common in kinase inhibitor patents [3]. Without direct experimental confirmation that a given analog replicates the binding pose, cellular potency, and selectivity profile, generic substitution risks loss of target engagement or introduction of off-target activity.

1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine: Quantitative Evidence vs. Analogs


Physicochemical Differentiation vs. Regioisomers

1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine exhibits a computed XLogP3-AA of 0.4 and a topological polar surface area (TPSA) of 56.73 Ų, as derived from PubChem computed descriptors [1]. For the 4-amino regioisomer (CAS 1152940-07-2), the XLogP3-AA is also 0.4 with TPSA of 56.73 Ų, reflecting identical molecular formula but a different spatial arrangement of the amino group [1]. For the 3-amino regioisomer (CAS 1033780-34-5), the TPSA and XLogP3-AA are also identical at 56.73 Ų and 0.4 respectively [1]. The five-membered ring regioisomerism results in altered hydrogen-bonding directionality: the 5-amino group on the pyrazole is positioned adjacent to the N1 substituent (vicinal), whereas the 3-amino group is positioned distal (across the ring) and the 4-amino group is positioned on the carbon bridge. The 5-amino configuration provides a vicinal amino–pyridyl relationship that enables bidentate metal coordination or dual hydrogen-bonding motifs not geometrically feasible with the 3-amino or 4-amino regioisomers [2].

Physicochemical profiling Drug-likeness prediction Medicinal chemistry building block selection

Synthesis Efficiency: 3-Pyridinecarboxaldehyde vs. Alkylation Route

A reported synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine proceeds from 3-pyridinecarboxaldehyde in an approximately 89% yield . In contrast, the synthesis of the regioisomeric 1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine has been reported via a different route using column chromatography purification, achieving a 62% yield as a colorless oil (LC-MS: 0.39 min, 175.15 M+H⁺) [1]. The 27-percentage-point higher yield for the 5-amino regioisomer reflects the differential reactivity of the pyrazole NH positions during alkylation, where N1-alkylation to form the 5-amino product is more favorable than the competing N2-alkylation that leads to the 3-amino product [2].

Synthetic accessibility Process chemistry Building block procurement

Fragment Drug-Likeness vs. Kinase Inhibitor Building Blocks

The target compound has 1 hydrogen bond donor (HBD), 3 hydrogen bond acceptors (HBA), and 2 rotatable bonds [1]. This places it within the rule-of-three (RO3) fragment space (MW < 300, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3), making it a suitable fragment for fragment-based drug discovery (FBDD). By comparison, the 3-tert-butyl-substituted analog (3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, CAS 1461715-04-7) has a molecular weight of 230.31 g/mol, 1 HBD, 3 HBA, and 3 rotatable bonds, exceeding the RO3 rotatable bond threshold and shifting it further from ideal fragment space [2]. The 3-methyl analog (CAS 957500-08-2) has MW 188.23, also within RO3 space, but the methyl group at C3 may sterically hinder certain binding pocket interactions that the unsubstituted C3 position of the target compound accommodates [2].

Drug-likeness Lead-likeness Building block selection Fragment-based drug discovery

5-Aminopyrazole p38α Kinase Inhibition vs. Regioisomers

Crystallographic evidence (PDB 3OCG) demonstrates that 5-aminopyrazole-based inhibitors form a bidentate hydrogen-bond interaction with the hinge region of p38α MAP kinase via the pyrazole N2 nitrogen and the 5-amino group [1]. In the published SAR series, compound 2j (a 5-amino-pyrazole derivative) exhibited potent inhibition of p38α MAP kinase with excellent cellular potency toward TNFα production inhibition [1]. The 4-amino and 3-amino pyrazole regioisomers cannot replicate this specific bidentate hinge-binding geometry: the 3-amino group is positioned distal to N2, preventing the simultaneous N2–hinge and NH2–hinge contacts, while the 4-amino group is oriented toward solvent rather than the hinge [2]. The target compound's 5-amino substitution pattern is thus directly aligned with the validated kinase hinge-binding pharmacophore. Additionally, tri- and tetrasubstituted pyrazole derivatives have been shown to switch activity from p38α MAP kinase to cancer kinases (e.g., EGFR) depending on regioisomeric substitution patterns, highlighting the positional sensitivity of the amino group [3].

Kinase inhibition p38α MAP kinase Hinge-binding pharmacophore Inflammation

Pyridin-3-ylmethyl Substituent vs. 4-Pyridyl and Benzyl Analogs

The N1-(pyridin-3-ylmethyl) substituent of the target compound positions the pyridine nitrogen at the meta position relative to the methylene linker. In the pyrazolylaminopyridine class of FAK inhibitors (patent US 2011/0269774 A1), the pyridine nitrogen position is a critical determinant of kinase binding, with the pyridin-3-yl attachment enabling distinct hydrogen-bond interactions with the DFG motif or catalytic lysine that are geometrically inaccessible to pyridin-4-ylmethyl (para) or pyridin-2-ylmethyl (ortho) analogs [1]. Furthermore, replacement of the pyridyl group with a simple benzyl group (1-benzyl-1H-pyrazol-5-amine) eliminates the ring nitrogen entirely, removing a key hydrogen-bond acceptor that contributes to aqueous solubility (XLogP3-AA of 1-benzyl-1H-pyrazol-5-amine is approximately 1.5 vs. 0.4 for the target compound, representing a significant lipophilicity increase) [2]. The target compound therefore maintains a favorable polarity profile for biochemical assay conditions that its benzyl analog lacks.

Kinase inhibitor design FAK inhibition Structure-activity relationship Pyridyl positional isomer

1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine: Application Scenarios


Fragment-Based Drug Discovery Library Construction

With a molecular weight of 174.20 g/mol, 1 HBD, 3 HBA, and 2 rotatable bonds, this compound fully satisfies all Rule-of-Three (RO3) criteria for fragment screening libraries [1]. Its unsubstituted C3 position provides a synthetic handle for fragment growing, merging, or linking strategies. The 5-amino group serves as both a synthetic derivatization point and a validated kinase hinge-binding motif as demonstrated in p38α MAP kinase co-crystal structures (PDB 3OCG) [2]. Compared to the 3-tert-butyl analog (MW 230.31, RotBonds 3), the target compound offers superior fragment-level ligand efficiency potential and greater synthetic accessibility for parallel library synthesis.

Kinase Lead Optimization via 5-Aminopyrazole Hinge-Binder

The 5-aminopyrazole scaffold is crystallographically validated as a bidentate kinase hinge-binding motif [2]. This compound provides the core pharmacophore with a pyridin-3-ylmethyl N1 substituent that contributes meta-pyridine hydrogen-bond acceptor functionality—a feature associated with enhanced binding in FAK and p38α kinase inhibitor series [3]. Medicinal chemistry teams prosecuting kinase targets can use this building block for rapid diversification at C3 (via electrophilic substitution or cross-coupling) while retaining the validated hinge-binding geometry. The 4-amino and 3-amino regioisomers cannot support this binding mode and should be avoided for hinge-targeted kinase programs.

Hair Dye and Cosmetic Colorant Intermediate Development

Patent WO2005/51918 A1 (Wella Aktiengesellschaft / Procter & Gamble) discloses the use of cationic 4,5-diaminopyrazoles as oxidative hair dye precursors, with 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine serving as a key synthetic intermediate for quaternized pyridinium-pyrazole derivatives [4]. The compound's primary 5-amino group enables diazotization and coupling chemistry under mild oxidative conditions, producing stable colored species suitable for cosmetic formulations. The pyridin-3-ylmethyl substituent, upon quaternization, yields cationic dyes with enhanced substantivity to negatively charged hair fibers compared to non-cationic analogs.

mGluR Biochemical Probe Development

While direct binding data for this specific compound on mGluR1 are not publicly confirmed, structurally related 5-aminopyrazole derivatives with pyridyl-containing N1 substituents have been explored as mGluR1 antagonists [5]. The target compound's XLogP3-AA of 0.4 and TPSA of 56.73 Ų place it within the CNS drug-like chemical space, and its primary amine provides a versatile handle for generating diverse analogs via amide coupling or reductive amination. Researchers developing mGluR-targeted probes may prefer this compound over its 3-amino regioisomer due to the established SAR precedent for 5-aminopyrazoles in this target class.

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